(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is an organic compound that features a combination of chloro, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Amidation: The chalcone is then reacted with an amine, such as aniline, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or as a potential therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-bromo-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide: Similar structure but with a bromo group instead of a chloro group.
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with methoxy groups instead of hydroxy groups.
Uniqueness
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is unique due to the presence of both chloro and hydroxy groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
96920-43-3 |
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Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H12ClNO4/c16-10-3-5-12(18)11(8-10)17-15(21)6-2-9-1-4-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)/b6-2+ |
InChI Key |
BMJMDUJTMNZSSA-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=CC(=C2)Cl)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)O)O)O |
Origin of Product |
United States |
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